3-Cyclohexyl-4-ethyl-1H-pyrazol-5-amine
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Overview
Description
3-Cyclohexyl-4-ethyl-1H-pyrazol-5-amine is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties . This compound, with the molecular formula C11H19N3, features a cyclohexyl group and an ethyl group attached to the pyrazole ring, making it an interesting subject for various chemical and biological studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclohexyl-4-ethyl-1H-pyrazol-5-amine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, a one-pot condensation of ketones, aldehydes, and hydrazine monohydrochloride can form pyrazoline intermediates, which are then oxidized to yield pyrazoles . Another method includes the use of N-isocyanoiminotriphenylphosphorane as a “CNN” building block in a silver-mediated [3+2] cycloaddition with terminal alkynes .
Industrial Production Methods
Industrial production of pyrazoles, including this compound, often involves scalable and efficient synthetic routes. These methods may include catalytic processes, such as ruthenium-catalyzed hydrogen transfer reactions, or eco-friendly methodologies like microwave-assisted reactions . The choice of method depends on factors such as yield, purity, and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-Cyclohexyl-4-ethyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include bromine for oxidation, hydrazine for reduction, and various alkyl halides for substitution reactions . Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives with additional functional groups, while substitution reactions can produce a variety of substituted pyrazoles .
Scientific Research Applications
3-Cyclohexyl-4-ethyl-1H-pyrazol-5-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic systems.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 3-Cyclohexyl-4-ethyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to changes in cellular pathways. For example, pyrazole derivatives are known to inhibit cyclooxygenase enzymes, which play a role in inflammation . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Cyclohexyl-4-ethyl-1H-pyrazol-5-amine include other pyrazole derivatives such as:
- 3,5-Dimethyl-1H-pyrazole
- 4-Phenyl-1H-pyrazole
- 3,5-Diphenyl-1H-pyrazole .
Uniqueness
What sets this compound apart is its unique combination of cyclohexyl and ethyl groups attached to the pyrazole ring. This structural feature can influence its reactivity and biological activity, making it a valuable compound for specific research and industrial applications .
Properties
Molecular Formula |
C11H19N3 |
---|---|
Molecular Weight |
193.29 g/mol |
IUPAC Name |
5-cyclohexyl-4-ethyl-1H-pyrazol-3-amine |
InChI |
InChI=1S/C11H19N3/c1-2-9-10(13-14-11(9)12)8-6-4-3-5-7-8/h8H,2-7H2,1H3,(H3,12,13,14) |
InChI Key |
TWXTZVGLNFLKJI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(NN=C1N)C2CCCCC2 |
Origin of Product |
United States |
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